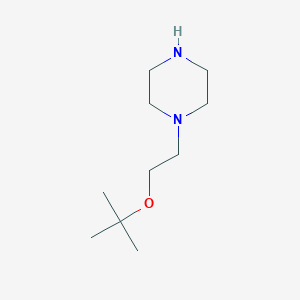

1-(2-Tert-butoxyethyl)piperazine

説明

Structure

3D Structure

特性

分子式 |

C10H22N2O |

|---|---|

分子量 |

186.29 g/mol |

IUPAC名 |

1-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperazine |

InChI |

InChI=1S/C10H22N2O/c1-10(2,3)13-9-8-12-6-4-11-5-7-12/h11H,4-9H2,1-3H3 |

InChIキー |

GUWMDRVWUFGPAH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OCCN1CCNCC1 |

製品の起源 |

United States |

Synthetic Methodologies for 1 2 Tert Butoxyethyl Piperazine and Substituted Piperazines

Direct Synthetic Approaches to 1-(2-Tert-butoxyethyl)piperazine

The introduction of the 2-tert-butoxyethyl group onto the piperazine (B1678402) nitrogen can be achieved through nucleophilic substitution reactions. These methods typically involve the reaction of piperazine, or a protected form thereof, with a suitable electrophile bearing the 2-tert-butoxyethyl moiety.

Strategies Involving Nucleophilic Substitution on Alkyl Halides/Ethers

A primary strategy for the synthesis of this compound involves the N-alkylation of piperazine with a 2-(tert-butoxy)ethyl halide, such as 2-(tert-butoxy)ethyl bromide or iodide. To control the degree of alkylation and avoid the formation of the undesired N,N'-disubstituted product, it is often advantageous to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine. researchgate.net

A general representation of this reaction is the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

A closely related synthesis is that of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which was prepared in a 79% yield through the nucleophilic displacement of the bromine in tert-butyl bromoacetate with N-Boc-piperazine in the presence of triethylamine. mdpi.comresearchgate.net This reaction was conducted in tetrahydrofuran (THF) at 60°C overnight. mdpi.comresearchgate.net A similar approach can be envisioned for the synthesis of this compound, where piperazine or N-Boc-piperazine is reacted with a suitable 2-tert-butoxyethyl electrophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| N-Boc-piperazine | tert-Butyl bromoacetate | Triethylamine | THF | 60°C | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate |

Advanced Synthesis of N-Protected Piperazine Intermediates

The use of N-protected piperazine derivatives is crucial for the regioselective synthesis of mono-substituted piperazines. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the other nitrogen.

Preparation of N-(tert-Butoxycarbonyl)piperazine (N-Boc-Piperazine)

There are several established methods for the synthesis of N-Boc-piperazine. A common laboratory-scale method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.com This reaction is typically performed in a suitable solvent such as dichloromethane (DCM) or a biphasic system. Careful control of the stoichiometry is necessary to maximize the yield of the mono-protected product and minimize the formation of the di-Boc-piperazine byproduct.

An alternative and more efficient industrial-scale synthesis starts from diethanolamine. chemicalbook.com This multi-step process involves:

Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine.

Boc Protection: The resulting secondary amine is then protected with di-tert-butyl dicarbonate under neutral conditions to yield di(2-chloroethyl) carbamate.

Cyclization: Finally, the carbamate undergoes cyclization with ammonia (B1221849) to form N-Boc-piperazine. This method is reported to achieve yields exceeding 93.5% with high purity. chemicalbook.com

| Starting Material | Key Reagents | Key Steps | Final Product | Reported Yield |

| Piperazine | Di-tert-butyl dicarbonate | Direct Boc protection | N-Boc-piperazine | Moderate to Good |

| Diethanolamine | Thionyl chloride, Di-tert-butyl dicarbonate, Ammonia | Chlorination, Boc protection, Cyclization | N-Boc-piperazine | >93.5% |

Efficient Routes for Diverse N-Boc-Piperazine Derivatives

N-Boc-piperazine serves as a versatile intermediate for the synthesis of a wide range of N-substituted piperazine derivatives. The unprotected nitrogen atom can readily undergo various chemical transformations.

N-Alkylation: As previously mentioned, the free secondary amine of N-Boc-piperazine can be alkylated with various alkyl halides or other electrophiles to introduce a wide range of substituents. nih.gov This is a fundamental strategy for creating diverse libraries of piperazine-containing compounds. nih.gov

Mannich Reactions: N-Boc-piperazine can participate in Mannich reactions. For instance, the reaction of N-Boc-piperazine with an aldehyde (like formalin) and a primary or secondary amine (like aniline) yields N-Mannich bases. jgtps.com These reactions are typically carried out in a protic solvent such as ethanol. jgtps.com

C-H Functionalization: Recent advances have enabled the direct functionalization of the C-H bonds of the piperazine ring. For example, carbamate-protected piperazines can undergo photoredox-catalyzed C-H alkylation. mdpi.com This allows for the introduction of substituents directly onto the carbon skeleton of the piperazine ring, opening up new avenues for structural diversification. Asymmetric lithiation-substitution of N-Boc piperazines has also been reported, providing access to enantiopure α-substituted piperazine derivatives. mdpi.com

Coupling Reactions: N-Boc-piperazine is a key building block in coupling reactions to form C-N bonds with aryl or heteroaryl halides. chemicalbook.com For example, it has been used in the synthesis of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones through coupling reactions with various aryl halides, leading to compounds with potential dual D2 and 5-HT1A receptor affinities. chemicalbook.com

| Reaction Type | Reactants | Product Type |

| N-Alkylation | N-Boc-piperazine, Alkyl halide | N-Alkyl-N'-Boc-piperazine |

| Mannich Reaction | N-Boc-piperazine, Aldehyde, Amine | N-(Aminomethyl)-N'-Boc-piperazine |

| C-H Functionalization | N-Boc-piperazine, Alkylating agent (photoredox) | C-Alkyl-N-Boc-piperazine |

| Coupling Reaction | N-Boc-piperazine, Aryl halide | N-Aryl-N'-Boc-piperazine |

Formation of the Piperazine Heterocycle from Precursors

In addition to modifying a pre-existing piperazine ring, the heterocycle can also be constructed from acyclic precursors. This approach is particularly useful for synthesizing highly substituted or complex piperazine derivatives.

Catalytic Reductive Cyclization Strategies

A powerful method for constructing the piperazine ring is through the catalytic reductive cyclization of appropriately functionalized acyclic precursors. One such strategy involves the conversion of primary amines into piperazines. nih.gov This method relies on the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. nih.gov This intermediate then undergoes a stereoselective catalytic reductive cyclization of the oxime groups to yield the piperazine ring. nih.gov The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the piperazine. nih.gov This method allows for the synthesis of piperazines with substituents on the carbon atoms of the ring. nih.gov

| Precursor Type | Key Reaction Steps | Catalyst | Product |

| Primary amine and nitrosoalkenes | Double Michael addition, Catalytic reductive cyclization of dioxime | Palladium on carbon (Pd/C) | Substituted Piperazine |

Diol-Diamine Coupling Approaches

The synthesis of piperazines through the coupling of diols and diamines represents an efficient and atom-economical approach. A notable method involves a (pyridyl)phosphine-ligated ruthenium(II) catalyst that facilitates the coupling of diols and diamines to form piperazines and related diazepanes. organic-chemistry.org This catalytic system is effective for a variety of amine and alcohol substrates, making it relevant for creating diverse medicinal platforms. organic-chemistry.org

Intramolecular Hydroamination Reactions

Intramolecular hydroamination serves as a powerful tool for the stereoselective synthesis of substituted piperazines. A highly diastereoselective intramolecular hydroamination reaction is a critical step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgnih.gov The substrates for this cyclization are typically prepared through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.orgnih.gov This palladium-catalyzed process demonstrates tolerance for various alkyl and aryl substituents at the 2-position of the piperazine ring. nih.gov X-ray crystallography has confirmed that the resulting piperazines possess a trans stereochemistry. nih.gov

Catalytic Methods for Piperazine Derivatization

Palladium-Catalyzed Functionalization

Palladium catalysis offers a versatile and powerful platform for the synthesis and functionalization of the piperazine ring system. These methods often proceed under mild conditions with high efficiency and stereochemical control. nih.govacs.org

One innovative approach involves a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component to construct highly substituted piperazines. nih.govacs.org This modular process is notable for its excellent yields and high degree of regio- and stereocontrol, starting from readily available components. nih.govacs.org The reaction proceeds rapidly at room temperature, with near-quantitative yields achievable in minutes with low catalyst loadings. nih.gov

Another strategy is the Wacker-type aerobic oxidative cyclization of alkenes, which can be used to synthesize six-membered nitrogen heterocycles like piperazines. organic-chemistry.org A facile palladium-catalyzed methodology has also been developed for synthesizing biologically relevant arylpiperazines under aerobic conditions, which is both cost-effective and environmentally friendly. organic-chemistry.org For more complex architectures, palladium-catalyzed transannular C–H functionalization allows for the selective modification of C-H bonds at sites remote to the nitrogen atoms in alicyclic amines, leveraging the boat conformation of the substrate. nih.gov

| Palladium-Catalyzed Method | Catalyst System (Example) | Substrates | Product Type | Key Features |

| Decarboxylative Cyclization nih.govacs.org | Pd(0) / DPEphos | Propargyl carbonates, Diamines | Highly substituted piperazines | Mild conditions, high yields, excellent stereo- and regiocontrol. |

| Aerobic Amination organic-chemistry.org | Not specified | Aryl chlorides, Piperazine | Arylpiperazines | Aerobic conditions, cost-effective, eco-friendly. |

| Wacker-Type Cyclization organic-chemistry.org | Pd(DMSO)₂(TFA)₂ | Alkenyl amines | Substituted piperazines | Aerobic oxidative cyclization. |

| Transannular C–H Functionalization nih.gov | Palladium catalyst with a coordinating directing group | Alicyclic amines | C-H functionalized piperidines and related amines | Site-selective functionalization remote to nitrogen. |

Manganese(III)-Mediated Oxidative Radical Cyclizations

Manganese(III) acetate (B1210297) is a widely used reagent for generating radicals from 1,3-dicarbonyl compounds, which can then undergo cyclization with unsaturated systems to form new carbon-carbon bonds. nih.govnih.gov This methodology has been successfully applied to the synthesis of novel piperazine-containing dihydrofuran derivatives. nih.govresearchgate.net

In this process, unsaturated diacyl or alkyl-acyl piperazine derivatives react with 1,3-dicarbonyl compounds in the presence of manganese(III) acetate [Mn(OAc)₃]. nih.gov The reaction is initiated by the Mn(III)-mediated oxidation of the dicarbonyl compound to form a radical intermediate. This radical adds to the unsaturated moiety of the piperazine derivative, followed by an intramolecular cyclization and subsequent oxidation/elimination steps to yield the final dihydrofuran product. nih.gov Yields for these reactions can range from low to high, depending on the specific substrates used. nih.govresearchgate.net For instance, the reaction of N-methacryloyl-piperazine derivatives with dimedone has been shown to produce the corresponding dihydrofurans in good yields. nih.gov A simple and effective synthesis of trans aryl-substituted piperazines has also been described using manganese(0) in a reductive cyclization process. figshare.com

| Piperazine Reactant | 1,3-Dicarbonyl Reactant | Mediator | Product | Yield (%) nih.govresearchgate.net |

| N,N'-Dicinnamoylpiperazine | Dimedone | Mn(OAc)₃ | Dihydrofuran-piperazine conjugate | 81 |

| N-Cinnamoyl-N'-acetylpiperazine | Dimedone | Mn(OAc)₃ | Dihydrofuran-piperazine conjugate | 50 |

| N,N'-Dimethacryloylpiperazine | Dimedone | Mn(OAc)₃ | Dihydrofuran-piperazine conjugate | 64 |

| N-Allyl-N'-benzoylpiperazine | Dimedone | Mn(OAc)₃ | Dihydrofuran-piperazine conjugate | 32 |

Visible-Light Promoted Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of highly reactive intermediates under mild conditions. mdpi.com This approach has been effectively utilized for the synthesis and functionalization of piperazines.

One method involves a [3+3] cycloaddition of azomethine ylides, promoted by a combination of visible-light irradiation and aluminum organometallics, to produce densely functionalized piperazines in a single, stereoselective step. nih.gov Another significant application is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. organic-chemistry.orgresearchgate.net This reaction, often catalyzed by iridium-based complexes or organic dyes like 4CzIPN, provides access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. organic-chemistry.orgresearchgate.net The process is operationally simple and can be adapted for continuous flow systems, enhancing its practical utility. mdpi.comresearchgate.net Furthermore, visible light can be used to mediate the diastereoselective epimerization of less stable piperazine isomers into their more thermodynamically stable counterparts, providing a valuable tool for stereochemical editing. nih.gov

| Transformation Type | Catalyst System | Reactants | Key Outcome |

| [3+3] Cycloaddition nih.gov | Visible light + Aluminum organometallics | Imines (forming azomethine ylides) | Scalable, stereoselective synthesis of polyfunctional piperazines. |

| Decarboxylative Annulation organic-chemistry.orgresearchgate.net | [Ir(ppy)₂(dtbpy)]PF₆ or 4CzIPN | Glycine-based diamine, Aldehydes | Access to diverse C2-substituted piperazines under mild conditions. |

| C-H Functionalization mdpi.com | Ir(ppy)₂(dtbbpy)PF₆ or Acridinium salts | N-protected piperazines, Coupling partners | Direct C-H alkylation or arylation at the α-position. |

| Diastereoselective Epimerization nih.gov | Thiyl radical mediator | Kinetically favored piperazine isomers | Conversion to more thermodynamically stable diastereomers. |

Asymmetric Synthesis of Chiral Piperazines and Derivatives

The development of methods for the asymmetric synthesis of chiral piperazines is of significant interest due to the prevalence of these motifs in pharmaceuticals. rsc.org A variety of catalytic strategies have been established to produce enantiomerically enriched piperazine derivatives.

Palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group (pyrazin-2-ols) provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These intermediates can be readily converted into chiral piperazines without loss of optical purity. rsc.org Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides, yielding a broad range of chiral piperazines with high enantiomeric excess (up to 96% ee). acs.org

Furthermore, a concise and modular asymmetric synthesis of N-aryl-2,6-disubstituted piperazines has been developed via a Pd-catalyzed carboamination reaction, starting from commercial amino acids. researcher.life The design and synthesis of novel C2-symmetric chiral piperazines, derived from amino acids like L-proline, have also been reported. acs.org These chiral piperazines can themselves act as effective ligands in other asymmetric transformations, such as the copper-catalyzed acylation of meso-1,2-diols. acs.org

| Asymmetric Method | Catalyst/System | Substrate | Product | Enantioselectivity |

| Asymmetric Hydrogenation rsc.org | Palladium catalyst | Pyrazin-2-ols | Chiral piperazin-2-ones | Excellent |

| Asymmetric Hydrogenation acs.org | Iridium catalyst | Activated pyrazines | Chiral 3- and 2,3-disubstituted piperazines | Up to 96% ee |

| Asymmetric Carboamination researcher.life | Pd₂(dba)₃ / P(2-furyl)₃ | Amino acid derivatives | N-aryl-2,6-disubstituted piperazines | Stereoselective |

| Chiral Ligand Synthesis acs.org | N/A (synthesis of ligand) | L-proline | C2-symmetric chiral piperazine | High (when used as a ligand) |

Enantioselective Catalytic Methods

Catalytic enantioselective methods provide an efficient route to chiral piperazines by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key among these are asymmetric hydrogenation and asymmetric allylic alkylation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral piperazines, often involving the reduction of prochiral precursors like pyrazines or their derivatives. rsc.orgdicp.ac.cn A notable method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with pyrazinones. This approach yields chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org These piperazin-2-one products can then be readily converted to the corresponding chiral piperazines without any loss of optical purity. rsc.orgdicp.ac.cn

For instance, the hydrogenation of various pyrazin-2-ols using a palladium catalyst has been shown to produce chiral piperazin-2-ones in good yields and high enantiomeric excess (ee). dicp.ac.cn A gram-scale synthesis has demonstrated the practical utility of this method, affording the desired product with 93% yield and 90% ee. dicp.ac.cn Similarly, iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides also provides a facile route to a wide array of chiral piperazines with up to 96% ee. acs.org

| Substrate Precursor | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Pyrazin-2-ols | Palladium-based | Chiral Piperazin-2-ones | Good to 95% | 85-90% | rsc.orgdicp.ac.cn |

| Activated Pyrazines | Iridium-based | Chiral Piperazines | High | up to 96% | acs.org |

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation has emerged as a significant method for creating stereogenic centers in piperazine synthesis. The palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is a prime example. caltech.edunih.gov This reaction allows for the synthesis of a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. caltech.edunih.gov

This methodology utilizes a chiral palladium catalyst, often derived from an electron-deficient PHOX ligand, to achieve high yields and enantioselectivity. rsc.orgnih.gov The resulting chiral piperazin-2-one products can be subsequently deprotected and reduced to furnish the corresponding valuable gem-disubstituted or α-tertiary piperazines. caltech.edursc.orgnih.gov This strategy provides access to novel, three-dimensionally complex piperazine scaffolds for drug discovery. caltech.edu The reaction is tolerant of various substitutions on the nitrogen atoms and at the stereocenter. nih.gov

| Reaction Type | Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Decarboxylative Allylic Alkylation | Pd2(pmdba)3 / PHOX ligand | N-protected piperazin-2-ones | α-tertiary piperazin-2-ones | Good to Excellent | Good to Excellent | caltech.edunih.govrsc.org |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Diastereoselective synthesis using chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net

One example in piperazine synthesis involves the use of (R)-(-)-phenylglycinol as a chiral auxiliary. nih.gov This auxiliary can be condensed with N-Boc glycine, and through a series of steps including reduction and protection, it leads to a protected 2-oxopiperazine intermediate. This method has been successfully applied to the asymmetric synthesis of (R)-(+)-2-methylpiperazine. nih.gov

Another widely used auxiliary is the Ellman's tert-butanesulfinamide. This chiral amine reagent is effective for the synthesis of chiral amines with multiple stereogenic centers. osi.lv For example, diastereoselective nucleophilic addition of organometallic reagents to homochiral α-amino sulfinylimines derived from Ellman's auxiliary has been used to prepare homochiral piperazine derivatives. nih.gov The key benefits of using chiral auxiliaries include the high levels of diastereoselection and the ability to recover and reuse the often-valuable auxiliary. researchgate.net

Chiral Pool and Amino Acid-Based Syntheses

The chiral pool refers to the collection of inexpensive, readily available enantiopure natural products, such as amino acids and carbohydrates, which can serve as starting materials for the synthesis of complex chiral molecules. nih.gov Amino acids are particularly valuable precursors for chiral piperazines due to their inherent stereochemistry and functional groups.

Various synthetic routes have been developed that transform optically pure amino acids into enantiomerically pure substituted piperazines. nih.govacs.org An efficient four-step synthesis can convert chiral amino acids into 6-substituted piperazine-2-acetic acid esters. acs.org Similarly, a divergent six-step synthesis starting from chiral amino acids can yield either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org These methods allow for the creation of a diverse matrix of orthogonally protected, chiral disubstituted piperazines that can be further functionalized for library synthesis. acs.orgacs.org

For example, starting with proteinogenic amino acids like (S)-aspartate and (S)-glutamate, homologous piperazine-alcanols can be prepared in a five-step synthesis. rsc.org The process involves the formation of piperazinediones, followed by N-1 alkylation and subsequent reduction with reagents like lithium aluminum hydride (LiAlH₄). rsc.org This strategy highlights the versatility of using the chiral pool to introduce diversity into the final piperazine products. rsc.org A key transformation in some of these syntheses is an aza-Michael addition involving an orthogonally protected chiral 1,2-diamine derived from an amino acid. rsc.org

Advanced Synthetic Applications and Functional Material Precursors

1-(2-Tert-butoxyethyl)piperazine and Analogues as Key Building Blocks in Complex Molecule Synthesis

The versatile structure of piperazine (B1678402) and its derivatives allows for the creation of new bioactive molecules for a wide range of diseases. nih.gov The piperazine ring is a fundamental scaffold in medicinal chemistry, and its derivatives, including this compound, serve as key intermediates in the synthesis of a variety of complex molecules. chemimpex.comresearchgate.net

Piperazine derivatives are crucial in the construction of numerous bioactive compounds, exhibiting a wide array of pharmacological activities. nih.govnih.gov The piperazine scaffold is considered a privileged structure in medicinal chemistry due to its frequent appearance in approved drugs and its ability to interact with various biological targets. researchgate.netchemimpex.com

The synthesis of novel therapeutic agents often relies on piperazine-containing building blocks. For instance, piperazine derivatives are integral to the development of compounds targeting neurological disorders by serving as key intermediates that can enhance drug efficacy and specificity. chemimpex.com An analogue, tert-Butyl-4-(2-amino-1-phenylethyl)piperazine carboxylate, is a notable example of a piperazine-based building block used in neuropharmacology research. chemimpex.com

In the field of oncology, piperazine-based compounds have been synthesized and evaluated for their anticancer properties. For example, a series of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have been developed and shown to exhibit promising cytotoxicity against various cancer cell lines, including hepatoblastoma, human colorectal carcinoma, and breast cancer. nih.gov The synthetic pathway to these compounds often involves the use of a functionalized piperazine core, which is subsequently elaborated to create the final bioactive molecules. nih.gov Similarly, new phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized as potential anticancer agents, demonstrating the modularity of using piperazine building blocks. mdpi.com

The utility of the piperazine core extends to the development of agents targeting the sigma-1 receptor (S1R), which is implicated in various neurological and psychiatric disorders. nih.gov A screening of piperidine (B6355638)/piperazine-based compounds led to the discovery of a potent S1R agonist, highlighting the importance of the piperazine scaffold in identifying novel receptor ligands. nih.gov

The table below summarizes examples of bioactive compound classes synthesized using piperazine-based building blocks.

| Bioactive Compound Class | Therapeutic Area | Piperazine Role |

| Bis(thiazole) and Bis(1,3,4-thiadiazole) Hybrids | Oncology | Core scaffold |

| Phenylpiperazine Derivatives of 1,2-Benzothiazine | Oncology | Key building block |

| Sigma-1 Receptor (S1R) Agonists | Neurology/Psychiatry | Core structural motif |

| Neuropharmacological Agents | Neurology | Intermediate for synthesis |

This table is generated based on the provided text and does not represent an exhaustive list.

The piperazine ring is a versatile precursor for the synthesis of more complex heterocyclic systems. Its nucleophilic nitrogen atoms can participate in a variety of cyclization reactions to form fused or spirocyclic structures.

One prominent application of piperazine derivatives is in the synthesis of hybrid molecules where the piperazine core is linked to other heterocyclic moieties. For example, a series of piperazine-containing 1,2,3-triazoles has been synthesized using a regioselective click chemistry approach. researchgate.net This method involves the copper(I)-catalyzed reaction of a piperazine-functionalized azide (B81097) with an alkyne to construct the triazole ring.

Furthermore, piperazine derivatives have been utilized in the synthesis of novel bis-thiazole linked scaffolds. researchgate.net In this work, piperazine bis(hydrazinecarbothioamide) was reacted with α-halo ketones or α-keto-hydrazonoyl chlorides to yield bis-thiazole hybrids. researchgate.net These reactions demonstrate the utility of functionalized piperazines in building complex, multi-ring systems with potential biological activities. researchgate.net

While the direct synthesis of oxazines, dihydrofurans, and triazines from this compound is not explicitly detailed in the provided search results, the general reactivity of the piperazine nucleus suggests its potential as a building block for a wide range of heterocyclic systems. The presence of two nitrogen atoms allows for the construction of various ring systems through condensation, cyclization, and multicomponent reactions. researchgate.net

The table below outlines examples of novel heterocyclic systems synthesized from piperazine derivatives.

| Heterocyclic System | Synthetic Approach | Starting Piperazine Derivative |

| 1,2,3-Triazoles | Click Chemistry | Piperazine-functionalized azide |

| Bis-thiazoles | Cyclization Reaction | Piperazine bis(hydrazinecarbothioamide) |

This table is generated based on the provided text and does not represent an exhaustive list.

Application in Peptide Chemistry and Bioconjugation Research

Piperazine derivatives, including those with protected functional groups like this compound, are valuable tools in peptide chemistry and bioconjugation. The piperazine scaffold can act as a linker or be incorporated into peptide sequences to introduce conformational constraints or specific physicochemical properties.

An analogue, tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate, serves as a bifunctional amine-amine linker. tenovapharma.com The Boc-protected amine allows for selective deprotection and subsequent conjugation to other molecules, while the piperazine ring provides a stable and versatile scaffold.

In a notable application, piperazine-based compounds have been designed and synthesized for the delivery of siRNA in cancer cells. nih.gov These compounds, featuring one or two piperidine rings attached to a piperazine core, were designed to interact electrostatically with nucleic acids. nih.gov To facilitate conjugation to a protein carrier (humanized ferritin), these piperazine-based polyamines were functionalized with thiol-reactive groups like maleimide (B117702) or pentafluorobenzenesulfonamide. nih.gov The synthesis involved the initial protection of a primary amine on a piperazine derivative, followed by reductive amination reactions to build the final structure. nih.gov This work highlights the utility of piperazine derivatives in creating sophisticated bioconjugates for targeted drug delivery.

The table below summarizes the applications of piperazine derivatives in peptide chemistry and bioconjugation.

| Application | Piperazine Derivative Role | Specific Example |

| siRNA Delivery | Functionalized linker for bioconjugation | Piperazine-based polyamines with thiol-reactive groups |

| Bifunctional Linker | Amine-amine linker | tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate |

This table is generated based on the provided text and does not represent an exhaustive list.

Precursors for Ligand Design in Coordination Chemistry

The nitrogen atoms of the piperazine ring are excellent donor sites for coordination to metal ions, making piperazine and its derivatives valuable precursors for the design of ligands in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents.

Piperazine-based ligands can be designed to have specific steric and electronic properties by modifying the substituents on the nitrogen and carbon atoms of the ring. These ancillary ligands can then be used to tune the reactivity and stability of metal complexes.

The synthesis of ligands often involves the functionalization of the piperazine core with arms that contain additional donor atoms, creating polydentate ligands. For example, the reaction of a piperazine derivative with chloroacetyl chloride can be a starting point for building more complex ligand frameworks. nih.gov This approach allows for the introduction of various functional groups that can coordinate to metal centers.

Piperazine derivatives readily form complexes with a variety of transition metals. The coordination can occur through one or both nitrogen atoms, leading to the formation of mononuclear, binuclear, or polymeric structures. The specific structure of the complex depends on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

The development of novel bis-thiazole and bis-1,3,4-thiadiazole hybrids with a piperazine core suggests the potential for these molecules to act as ligands for transition metals. nih.gov The presence of multiple nitrogen and sulfur donor atoms in these systems makes them attractive candidates for the synthesis of new coordination compounds with interesting structural and electronic properties.

Structural Characterization and Spectroscopic Analysis of Piperazine Compounds

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement of a crystalline solid. For piperazine (B1678402) derivatives, this analysis reveals critical information about the conformation of the piperazine ring and its substituents in the solid state.

While a specific single crystal X-ray diffraction study for 1-(2-Tert-butoxyethyl)piperazine was not found in the provided search results, studies on related piperazine derivatives offer valuable insights. For instance, the analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) confirmed their structures. researchgate.net In compound 1, the molecule adopts a linear shape with a fully extended ethyl acetate (B1210297) moiety, while compound 2 has an L-shaped structure. researchgate.net The crystal packing of these molecules is influenced by intermolecular interactions such as C–H···O, N–H···O, N–H···N, and C–H···N hydrogen bonds, leading to the formation of two-dimensional architectures. researchgate.net

Similarly, a study on piperazinium (bis) p-toluenesulfonate (PPTS) showed that it crystallizes in the triclinic crystal system with the space group P-1. nih.gov The piperazine ring in many derivatives, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, adopts a chair conformation with di-equatorial substitution. nih.gov The investigation of N,N′-bis(5-butoxytropon-2-yl)piperazine revealed that the molecule is situated on a center of symmetry, with the two tropone (B1200060) rings in an anti-conformation relative to each other across the piperazine ring. researchgate.net

These examples underscore the importance of single crystal X-ray diffraction in establishing the conformational and packing details of piperazine-containing compounds, which are crucial for understanding their physical properties and potential intermolecular interactions.

Table 1: Crystallographic Data for Selected Piperazine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate | - | - | Linear shape, extended ethyl acetate moiety | researchgate.net |

| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | - | - | L-shaped structure | researchgate.net |

| Piperazinium (bis) p-toluenesulfonate (PPTS) | Triclinic | P-1 | - | nih.gov |

| 1,4-Bis(4-tert-butylbenzyl)piperazine | Triclinic | P1 | - | researchgate.net |

| N,N′-Bis(5-butoxytropon-2-yl)piperazine | Triclinic | P1 | Anti-conformation of tropone rings | researchgate.net |

| tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | - | - | Chair conformation of piperazine ring | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the tert-butoxy (B1229062) group, the ethyl chain, and the piperazine ring. The tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1-1.5 ppm). The protons of the ethyl linker and the piperazine ring would show more complex splitting patterns (triplets, multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of the piperazine protons are influenced by the nitrogen atoms and the substituent.

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in the molecule gives a distinct signal. For this compound, one would expect to see signals corresponding to the quaternary and methyl carbons of the tert-butoxy group, the methylene (B1212753) carbons of the ethyl chain, and the methylene carbons of the piperazine ring. The chemical shifts of these carbons are indicative of their local electronic environment.

While specific NMR data for this compound is not detailed in the search results, data for the related compound 1-Boc-piperazine is available. chemicalbook.comspectrabase.com This data can serve as a reference for interpreting the spectra of similar piperazine derivatives.

Table 2: Representative ¹H and ¹³C NMR Data for a Related Piperazine Compound (1-Boc-piperazine)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~1.45 | singlet | tert-butyl protons | spectrabase.com |

| ¹H | ~3.40 | multiplet | Piperazine ring protons | spectrabase.com |

| ¹H | ~2.80 | multiplet | Piperazine ring protons | spectrabase.com |

| ¹³C | ~28.5 | tert-butyl methyl carbons | nih.gov | |

| ¹³C | ~79.5 | tert-butyl quaternary carbon | nih.gov | |

| ¹³C | ~44.0 | Piperazine ring carbons | nih.gov |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (LC-MS) for Molecular Confirmation and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a highly effective method for confirming the identity and assessing the purity of a sample.

For this compound, LC-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum. The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

Fragmentation of the parent ion in the mass spectrometer can provide valuable structural information. For instance, cleavage of the tert-butoxy group or fragmentation within the piperazine ring would result in characteristic fragment ions. These fragmentation patterns can be used to confirm the connectivity of the different functional groups within the molecule.

Studies on related piperazine derivatives have demonstrated the utility of LC-MS. For example, the structures of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were confirmed using LCMS spectroscopic studies. researchgate.net Similarly, the molecular formula of a new piperazine derivative, helvamide B, was established from its HRESIMS peak. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 201.1967 | Protonated molecule |

| [M-C₄H₉]⁺ | 145.1341 | Loss of the tert-butyl group |

| C₈H₁₇N₂⁺ | 141.1392 | Fragment from piperazine ring cleavage |

Note: The expected m/z values are calculated based on the monoisotopic masses of the elements.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.

The FT-IR spectrum of this compound would display several key absorption bands. The C-H stretching vibrations of the aliphatic methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibration of the ether linkage would be observed around 1100-1200 cm⁻¹. The C-N stretching vibrations of the piperazine ring would likely appear in the 1000-1300 cm⁻¹ region. researchgate.net The presence of the tert-butyl group would also give rise to characteristic bending vibrations.

FT-IR spectroscopy has been widely used to characterize piperazine and its derivatives. For instance, the FT-IR spectrum of piperazine shows characteristic bands for -CH stretching at 2827.8 cm⁻¹ and for the -CN stretching and ring skeleton at 1274.6 cm⁻¹ and 945.5 cm⁻¹, respectively. researchgate.net The presence of functional groups in various synthesized piperazine derivatives has been confirmed by FT-IR spectral analysis. nih.govresearchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 2970-2950 | C-H stretch | Aliphatic (tert-butyl) | spectrabase.comnist.gov |

| 2850-2800 | C-H stretch | Aliphatic (piperazine ring and ethyl chain) | researchgate.net |

| 1250-1050 | C-O stretch | Ether | |

| 1300-1000 | C-N stretch | Amine (piperazine) | researchgate.net |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and environment.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 1-(2-Tert-butoxyethyl)piperazine. These calculations can predict regions of the molecule that are electron-rich or electron-poor, which is crucial for determining its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the most stable three-dimensional structure of a molecule (geometry optimization) and its energy. nih.govresearchgate.net For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state geometry. nih.govresearchgate.net

These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic properties that govern reactivity. nih.gov These properties, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are summarized in the table below.

| Calculated Property | Description | Relevance to Reactivity |

| HOMO-LUMO Energy Gap (Egap) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests the molecule is more polarizable and more reactive. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Helps in understanding charge distribution and bond polarity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Harder molecules are generally less reactive. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov | Visually predicts sites for chemical reactions. The nitrogen atoms of the piperazine (B1678402) ring are expected to be nucleophilic sites. |

This table presents theoretical parameters that can be calculated using DFT to predict the reactivity of this compound.

Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely mechanism for a given reaction. For instance, when this piperazine derivative acts as a nucleophile, DFT can be used to model its attack on an electrophile. The calculations can identify the transition state structure and determine the activation energy, providing a quantitative measure of the reaction's feasibility. This approach is crucial in synthetic chemistry for optimizing reaction conditions and in medicinal chemistry for understanding how a molecule might interact with a biological target. rsc.org

Conformational Analysis of the Piperazine Ring and Substituents

The biological activity and physical properties of piperazine derivatives are heavily influenced by their three-dimensional shape, or conformation. The piperazine ring typically adopts a "chair" conformation, which is the most stable arrangement to minimize steric strain. In this conformation, substituents can be located in either an "axial" (pointing up or down from the ring) or "equatorial" (pointing out from the side of the ring) position.

For this compound, several conformational factors are at play:

The N-H proton on the unsubstituted nitrogen generally prefers the equatorial position. rsc.org

The large tert-butoxyethyl group at the N1 position introduces significant conformational questions. Studies on similarly 2-substituted piperazines have shown a preference for the axial conformation, particularly for ether-linked substituents. nih.gov

This axial preference can be further stabilized by the formation of an intramolecular hydrogen bond between the ether oxygen and the axial N-H on the opposite nitrogen atom. nih.gov

The bulky tert-butyl group will also have its own rotational preferences to minimize steric interactions with the rest of the molecule.

The interplay of these factors determines the dominant conformation of the molecule in solution, which in turn dictates how it can interact with other molecules, such as metal ions or biological receptors. nih.gov

| Conformation Feature | Preferred Orientation | Rationale |

| Piperazine Ring | Chair | Minimizes angular and torsional strain. |

| N-H at position 4 | Equatorial | Generally preferred for unsubstituted N-H in piperidines and piperazines. rsc.org |

| tert-Butoxyethyl group at position 1 | Axial | Studies on analogous ether-linked piperazines show this preference, potentially stabilized by intramolecular hydrogen bonding. nih.gov |

This table summarizes the likely conformational preferences for this compound based on studies of similar heterocyclic compounds.

Molecular Modeling for Ligand-Metal Interactions

The two nitrogen atoms in the piperazine ring make this compound an excellent candidate as a bidentate ligand, meaning it can bind to a metal ion at two points. Molecular modeling and DFT are used to predict and analyze these interactions. biointerfaceresearch.comekb.eg

When this compound coordinates to a metal ion (e.g., Cu(II), Co(II), Zn(II)), several changes in its geometry and electronic structure are expected. ekb.eg DFT calculations on similar piperazine-metal complexes have shown that upon coordination, the distance between the two nitrogen atoms decreases to accommodate the metal ion. ekb.eg The bonds connected to the nitrogen atoms often elongate as electron density is donated to the metal. ekb.eg

Modeling can predict the coordination geometry of the resulting metal complex, which could be, for example, distorted octahedral or tetrahedral, depending on the metal ion and other ligands present. ekb.eg Furthermore, these computational studies can calculate the binding energy between the ligand and the metal, indicating the stability of the complex. mdpi.com This information is vital for the design of new catalysts, metal-organic frameworks, and potential therapeutic agents. biointerfaceresearch.comresearchgate.net

Q & A

Q. How can researchers design a robust synthetic protocol for 1-(2-tert-butoxyethyl)piperazine, considering steric and electronic effects of the tert-butoxy group?

Methodological Answer:

- Key Steps :

- Nucleophilic Substitution : React piperazine with 2-tert-butoxyethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate alkylation .

- Steric Considerations : The bulky tert-butoxy group may slow reaction kinetics; extended reaction times (6–12 hours) and elevated temperatures (40–60°C) improve yields .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethyl acetate .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 1:2 ethyl acetate/hexane) and confirm structure via ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.2 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .

Q. What analytical techniques are most reliable for characterizing this compound and distinguishing it from structural analogs?

Methodological Answer:

- Raman Spectroscopy : Optimize parameters (20 mW laser power, 128–256 scans) to resolve tert-butoxy C-O-C stretching (~950 cm⁻¹) and piperazine ring vibrations (~1,200–1,400 cm⁻¹). Multivariate analysis (PCA/LDA) can differentiate isomers .

- GC-MS : Use electron ionization (EI) at 70 eV; look for fragment ions at m/z 57 (tert-butyl) and m/z 84 (piperazine ring cleavage) .

- HPLC : Derivatize with p-tolylpiperazine as an internal standard; use a C18 column (UV detection at 254 nm) for quantification .

Q. How can researchers assess the compound’s potential pharmacological activity in vitro?

Methodological Answer:

- Receptor Binding Assays : Screen against serotonin (5-HT₂A, 5-HT₂C) and dopamine receptors (D₂/D₃) using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A). Piperazine derivatives often exhibit affinity for these targets .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations. Compare results to analogs like 1-(2-fluorobenzyl)piperazine, which showed IC₅₀ values of ~20 µM .

Advanced Research Questions

Q. How should researchers address contradictions in receptor binding data for piperazine derivatives like this compound?

Methodological Answer:

- Case Study : If conflicting data arise (e.g., agonist vs. antagonist activity at 5-HT receptors):

- Validate Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and GTP concentrations to stabilize G-protein coupling .

- Control for Isomerism : Use chiral HPLC to rule out enantiomeric impurities, which can alter receptor interactions .

- Functional Assays : Supplement binding data with cAMP or calcium flux assays to confirm signaling outcomes .

Q. What strategies optimize the compound’s coordination chemistry for metal-complexed drug delivery?

Methodological Answer:

- Ligand Design : Exploit the piperazine nitrogen’s lone pairs to coordinate with transition metals (e.g., Pt²⁺, Pd²⁺). Synthesize complexes in aqueous solution at pH 6–8 to stabilize metal-ligand bonds .

- Thermodynamic Profiling : Use potentiometric titration (0.1 M NaCl, 25°C) to determine logK values for metal binding. Piperazine derivatives typically show logK > 4 for Cu²⁺ and Zn²⁺ .

Q. How can multivariate analysis resolve spectral overlaps in Raman or NMR data for structural analogs?

Methodological Answer:

- PCA/LDA Workflow :

- Acquire Raman spectra (20 mW, 256 scans) for the target compound and analogs (e.g., tert-butyl vs. benzyl substituents) .

- Extract peak positions/intensities and apply PCA to reduce dimensionality. For tert-butoxyethyl analogs, PC2 typically explains >95% variance .

- Use LDA to classify isomers based on Mahalanobis distance, achieving >90% accuracy .

Q. What thermodynamic parameters govern the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

- pKa Determination : Use potentiometric titration (0.1 M KCl, 298–323 K) to measure dissociation constants. Piperazine derivatives exhibit pKa₁ ~9.5 (tertiary amine) and pKa₂ ~5.5 (secondary amine) .

- Solubility : Calculate logP (estimated ~2.1 for tert-butoxyethyl derivatives) to predict octanol-water partitioning. Add co-solvents (e.g., DMSO ≤1%) for in vitro assays .

Q. How can researchers differentiate between tert-butoxyethyl and isomeric ethoxy-tert-butyl derivatives using crystallography?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (ethyl acetate/methanol). Analyze tert-butyl C-C bond lengths (1.54 Å) and torsion angles (N-C-C-O ~60°) to confirm substitution patterns .

- Hirshfeld Surface Analysis : Compare intermolecular contacts (e.g., H-bonding vs. van der Waals) to distinguish packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。